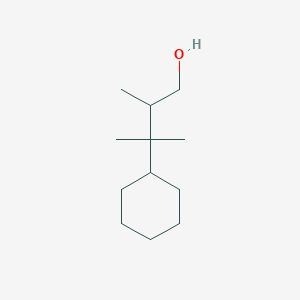
1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis typically begins with adamantane as the starting material, followed by functionalization to introduce the urea moiety through a series of well-defined steps:
Activation of the adamantane ring to introduce an amine group.
Formation of the pyridinylmethyl intermediate via nucleophilic substitution or other appropriate synthetic methods.
Coupling with the tetrahydropyran derivative.
Final urea formation through a condensation reaction between the amine and a suitable isocyanate derivative.
Industrial Production Methods: : Industrial scale production would necessitate optimization of the above steps to enhance yield and purity:
Use of robust catalysts and controlled reaction environments.
Employment of continuous flow reactors for improved scalability.
Rigorous purification processes like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: : 1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea can undergo several types of chemical reactions:
Oxidation: : Oxidative conditions can modify the pyridine ring or the tetrahydropyran group, potentially forming ketones or aldehydes.
Reduction: : The pyridine ring can be selectively reduced to form piperidine derivatives under hydrogenation conditions.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: : Hydrogen (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents, organometallic reagents.
Major Products Formed
From oxidation: ketones, aldehydes.
From reduction: piperidine derivatives.
From substitution: various functionalized derivatives based on the reagents used.
Applications De Recherche Scientifique
This compound has found several applications across different fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules due to its stable and rigid structure.
Medicine: : Investigated for its therapeutic potential, particularly in the design of novel pharmaceuticals targeting specific molecular pathways.
Industry: : Its unique structure could be exploited in the development of new materials or catalysts.
Mécanisme D'action
The compound exerts its effects by interacting with various molecular targets, often involving:
Molecular Targets: : Receptors, enzymes, and proteins where the adamantane structure provides stability and the pyridine and tetrahydropyran groups enhance binding affinity.
Pathways Involved: : Potential involvement in signal transduction pathways, enzymatic inhibition, or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
Comparison: : Compared to other adamantane derivatives, 1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea stands out due to the incorporation of a pyridine ring and a tetrahydropyran group, which provide unique chemical properties and potential biological activities.
List of Similar Compounds
1-Adamantyl-urea.
1-(Adamantan-1-yl)-3-(pyridin-3-yl)urea.
1-(Adamantan-1-yl)-3-(tetrahydro-2H-pyran-4-yl)urea.
This detailed overview should offer a comprehensive understanding of this compound, from its synthesis to its applications and beyond. Any specific angles you want to dive deeper into?
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21(25-22-11-15-8-16(12-22)10-17(9-15)13-22)24-20(18-3-6-27-7-4-18)19-2-1-5-23-14-19/h1-2,5,14-18,20H,3-4,6-13H2,(H2,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJCDNMNLUZVLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)

![3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403018.png)




![3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2403026.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2403027.png)
![2-(4-acetamidophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2403030.png)

